molecular formula C5H6N2O2 B1587458 6-Methoxypyrimidin-4(3H)-one CAS No. 6128-06-9

6-Methoxypyrimidin-4(3H)-one

Cat. No.: B1587458
CAS No.: 6128-06-9
M. Wt: 126.11 g/mol
InChI Key: GZFWHDWTLOZEOM-UHFFFAOYSA-N
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Description

6-Methoxypyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, characterized by a methoxy group at the 6th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-methoxypyrimidine with formic acid can yield this compound. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-hydroxy-4(3H)-pyrimidinone, while reduction can produce 6-methoxy-4-hydroxypyrimidine.

Scientific Research Applications

6-Methoxypyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Materials Science: It is explored for its potential in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: As an intermediate in organic synthesis, it is valuable for constructing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Methoxypyrimidin-4(3H)-one involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt various biochemical pathways, making it useful in drug development for diseases related to nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyrimidine: Similar structure but lacks the keto group at the 4th position.

    6-Hydroxypyrimidine: Similar structure but has a hydroxyl group instead of a methoxy group at the 6th position.

    4-Hydroxy-6-methoxypyrimidine: Contains both hydroxyl and methoxy groups but at different positions.

Uniqueness

6-Methoxypyrimidin-4(3H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications that are not possible with its analogs.

Properties

IUPAC Name

4-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWHDWTLOZEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396186
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6128-06-9
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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